molecular formula C6H7ClO2 B2760000 3-chlorobicyclo[1.1.1]pentane-1-carboxylic Acid CAS No. 156329-73-6

3-chlorobicyclo[1.1.1]pentane-1-carboxylic Acid

Cat. No.: B2760000
CAS No.: 156329-73-6
M. Wt: 146.57
InChI Key: QEYKZNBKTNESNT-UHFFFAOYSA-N
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Description

3-Chlorobicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C6H7ClO2. It is characterized by a bicyclic structure, where a chlorine atom is attached to one of the carbon atoms in the bicyclo[1.1.1]pentane framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chlorobicyclo[1.1.1]pentane-1-carboxylic acid typically involves the chlorination of bicyclo[1.1.1]pentane-1-carboxylic acid. This can be achieved through various chlorinating agents under controlled conditions to ensure selective chlorination at the desired position. Common reagents include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or distillation can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives such as ketones or aldehydes.

    Reduction Products: Reduced forms such as primary alcohols.

Scientific Research Applications

3-Chlorobicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chlorobicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity with various targets, affecting biochemical pathways and processes .

Comparison with Similar Compounds

Uniqueness: 3-Chlorobicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where chlorine’s electronic and steric effects are beneficial .

Properties

IUPAC Name

3-chlorobicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYKZNBKTNESNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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